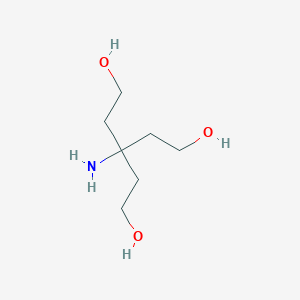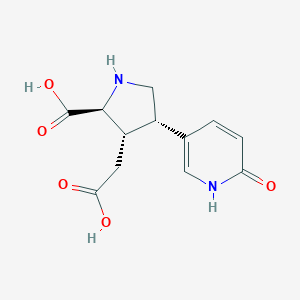![molecular formula C25H48N2O5 B150367 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one CAS No. 137120-29-7](/img/structure/B150367.png)
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities . These compounds are characterized by a β-alanine starter unit in their polyketide skeletons . Fluvirucins are produced by rare actinomycetes such as the genera Actinomadura, Nonomuraea, and Nocardiopsis .
Méthodes De Préparation
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is typically produced through fermentation processes involving actinomycetes. The production involves growing the actinomycete strains in a suitable medium, followed by extraction and purification of the compound . The fermentation broth is subjected to solvent extraction and chromatography to isolate fluvirucin B3 as colorless crystals . The biosynthetic pathway involves the incorporation of β-amino acids into the polyketide skeleton, catalyzed by specific enzymes such as adenylation enzymes and acyl carrier proteins .
Analyse Des Réactions Chimiques
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-alanine moiety in the polyketide skeleton is a key site for these reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include modified macrolactams with altered biological activities .
Applications De Recherche Scientifique
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one has a wide range of scientific research applications. In chemistry, it is studied for its unique macrolactam structure and its potential for synthetic modifications . In biology, fluvirucin B3 is investigated for its antifungal and antiviral properties, making it a candidate for developing new therapeutic agents . In medicine, it is explored for its potential to treat infections caused by fungi and viruses . Industrially, fluvirucin B3 is used in the development of biocontrol agents for agricultural applications .
Mécanisme D'action
The mechanism of action of fluvirucin B3 involves the inhibition of fungal and viral growth by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for the survival and replication of these pathogens . For example, fluvirucin B3 inhibits the activity of chitinase and β-1,3-glucanase, enzymes crucial for fungal cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately the death of the fungal cells .
Comparaison Avec Des Composés Similaires
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is part of a larger family of fluvirucins, including fluvirucins B1, B2, B4, and B5 . These compounds share a similar macrolactam structure but differ in their side chains and functional groups . This compound is unique due to its specific β-alanine starter unit and its potent antifungal and antiviral activities . Other similar compounds include vicenistatin and rifamycin, which also belong to the macrolactam family and exhibit similar biological activities .
Propriétés
Numéro CAS |
137120-29-7 |
|---|---|
Formule moléculaire |
C25H48N2O5 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
Clé InChI |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
SMILES isomérique |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES canonique |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















